molecular formula C8H8NNaO3S B7800587 sodium;4-acetamidobenzenesulfinate

sodium;4-acetamidobenzenesulfinate

Cat. No.: B7800587
M. Wt: 221.21 g/mol
InChI Key: CPCFZBOTLAEGND-UHFFFAOYSA-M
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Description

Sodium 4-acetamidobenzenesulfinate (CAS 15898-43-8) is a sodium salt with the molecular formula C₈H₈NNaO₃S and a molecular weight of 221.21 g/mol . It features a para-substituted acetamido group (-NHCOCH₃) and a sulfinate (-SO₂⁻Na⁺) group on the benzene ring. This compound is a key intermediate in pharmaceutical synthesis, particularly for copper-catalyzed reactions to produce functionalized aryl sulfonamides, which are structural analogs of sulfonamide antibiotics . Its high purity (≥98% by titration) and crystalline form make it suitable for precise laboratory applications .

Properties

IUPAC Name

sodium;4-acetamidobenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S.Na/c1-6(10)9-7-2-4-8(5-3-7)13(11)12;/h2-5H,1H3,(H,9,10)(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCFZBOTLAEGND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthesis Route via Sulfur Dioxide Insertion

The most widely documented method for synthesizing sodium 4-acetamidobenzenesulfinate involves the direct sulfination of N-acetanilide using sulfur dioxide (SO₂) in the presence of a Lewis acid catalyst. This approach, patented by Tianjin University, avoids hazardous chlorosulfonation steps and operates under mild conditions.

Reaction Conditions and Reagents

The synthesis employs the following components:

  • Substrate : N-acetanilide (3.0 mmol)

  • Catalyst : Aluminum trichloride (AlCl₃, 24.0 mmol)

  • Sulfur source : DABSO (1,4-diazabicyclo[2.2.2]octane-SO₂ adduct, 3.0 mmol)

  • Solvent : 1,2-dichloroethane (20 mL)

  • Temperature : 25–40°C

  • Reaction time : 20–24 hours

  • Base : Sodium hydrogencarbonate (for neutralization).

Step-by-Step Procedure

  • DABSO Preparation : 1,4-diazabicyclo[2.2.2]octane (DABCO) is reacted with SO₂ gas in dichloromethane to form the DABSO adduct, which is isolated as a stable solid.

  • Sulfination Reaction : In a three-necked flask, N-acetanilide, AlCl₃, and DABSO are suspended in 1,2-dichloroethane. The mixture is heated to 25–40°C and stirred for 20–24 hours.

  • Workup : The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted, filtered, and dried to yield a white solid (80% yield).

Table 1. Key Parameters of the Sulfination Reaction

ParameterValue
Solvent1,2-Dichloroethane
Temperature25–40°C
Catalyst Loading8:1 (AlCl₃:N-acetanilide)
Reaction Time20–24 hours
Yield80%

Reaction Mechanism and Kinetic Analysis

Role of DABSO and Aluminum Trichloride

DABSO acts as a stable SO₂ surrogate, releasing gaseous SO₂ upon heating. Aluminum trichloride facilitates the electrophilic substitution at the para position of N-acetanilide by generating a reactive sulfonium intermediate. The mechanism proceeds as follows:

  • SO₂ Release : DABSO decomposes to release SO₂, which reacts with AlCl₃ to form AlCl₃·SO₂ complexes.

  • Electrophilic Attack : The electron-rich aromatic ring of N-acetanilide undergoes sulfination at the para position, forming a sulfinic acid intermediate.

  • Neutralization : Sodium bicarbonate protonates the sulfinic acid, yielding the sodium salt.

Kinetic Profiling

Studies indicate that the reaction rate is first-order with respect to N-acetanilide concentration. The optimal temperature range (25–40°C) balances SO₂ release efficiency and minimizes side reactions such as over-sulfonation.

Optimization Strategies

Solvent Selection

Polar aprotic solvents like 1,2-dichloroethane enhance reaction rates by stabilizing ionic intermediates. Alternatives such as dichloromethane reduce yields due to lower boiling points and poor SO₂ solubility.

Catalyst Loading

A molar ratio of 8:1 (AlCl₃:N-acetanilide) maximizes yield. Excess AlCl₃ promotes side reactions, while insufficient amounts result in incomplete sulfination.

Temperature and Time

Elevating temperatures beyond 40°C accelerates decomposition of DABSO, whereas shorter reaction times (<20 hours) leave unreacted starting material. The 20–24 hour window ensures >99% conversion of N-acetanilide.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (Acetone-d₆): δ 9.50 (s, 1H, NH), 7.78–7.70 (m, 4H, Ar-H), 2.10 (s, 3H, CH₃).

  • IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 1180 cm⁻¹ (S=O stretch).

Purity and Yield

HPLC analysis confirms >98% purity, with residual solvent content <0.1%. The typical isolated yield of 80% is comparable to alternative sulfination methods but avoids toxic byproducts.

Applications in Pharmaceutical Synthesis

Sodium 4-acetamidobenzenesulfinate is a key precursor in synthesizing sulfonamide antibiotics. Recent work by Lam et al. demonstrates its utility in copper-catalyzed coupling reactions with anilines to form bioactive sulfonamides under green solvent conditions .

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;4-acetamidobenzenesulfinate” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of compound “this compound” are carried out under specific conditions, including controlled temperatures, pH levels, and the presence of catalysts or solvents. Common reagents include acids, bases, oxidizing agents, and reducing agents.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.

Scientific Research Applications

Compound “sodium;4-acetamidobenzenesulfinate” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is employed in biological assays to study its effects on cellular processes and to identify potential therapeutic targets.

    Industry: It is used in the production of materials with unique properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of compound “sodium;4-acetamidobenzenesulfinate” involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Sodium Aryl Sulfinates with Different Substituents

Sodium aryl sulfinates vary based on substituents attached to the benzene ring. For example:

  • However, sodium 4-acetamidobenzenesulfinate’s acetamido group mimics antibiotic structures, enabling targeted drug intermediate synthesis despite requiring optimized reaction conditions (e.g., copper catalysts and persulfate oxidants) to achieve yields up to 92% .
  • Sodium 4-methylbenzenesulfinate (methyl substituent) exhibits increased hydrophobicity but lacks the bioactive acetamido moiety, limiting its utility in medicinal chemistry.

Sulfonamides and Sulfonates

  • Sulfonamides (e.g., sulfanilamide derivatives in ) contain a -SO₂NH₂ group instead of -SO₂⁻Na⁺. These are end-products in drug synthesis (e.g., Sulfanitran ), whereas sodium 4-acetamidobenzenesulfinate serves as a precursor. The acetamido group in the sulfinate enhances bioactivity upon conversion to sulfonamides .
  • Sulfonates (e.g., sodium 4-(1-methyldecyl)benzenesulfonate in ) are oxidized derivatives (-SO₃⁻Na⁺) with lower nucleophilicity. They are used as surfactants due to their hydrophobic alkyl chains, unlike the sulfinate’s pharmaceutical focus .

Derivatives and Related Compounds

  • 4-Acetamidobenzenesulfonyl azide: Contains a sulfonyl azide (-SO₂N₃) group, enabling click chemistry or explosive applications.
  • 4-Acetamidobenzoic acid : Features a carboxylic acid (-COOH) group instead of sulfinate. Used in organic synthesis but lacks sulfur-based reactivity .

Key Research Findings

  • Reactivity Challenges and Optimization : The acetamido group in sodium 4-acetamidobenzenesulfinate initially reduces reaction yields (8% under standard conditions) due to steric/electronic effects. However, optimized conditions (copper catalyst, persulfate oxidant, and water traces) improve yields to >90% for meta-substituted amines .
  • Chemoselectivity : The acetamido group remains unreactive during sulfonamide formation, allowing retention of sensitive functional groups (e.g., boronate esters, hydroxyl) in final products .
  • Versatility : This compound enables synthesis of complex sulfonamides incompatible with classical sulfonyl chloride routes, such as 3-hydroxyaniline derivatives .

Q & A

Basic: What are the recommended synthetic routes for sodium 4-acetamidobenzenesulfinate, and how can purity be optimized?

Methodological Answer:

  • Synthesis Pathways :
    • Sulfonation of 4-acetamidobenzene : React 4-acetamidobenzene with concentrated sulfuric acid under controlled temperature (50–60°C) to form the sulfonic acid intermediate. Neutralize with sodium hydroxide to yield the sodium salt .
    • Alternative Route : Direct substitution of sulfonyl chloride intermediates (e.g., 4-acetamidobenzenesulfonyl chloride) with sodium hydroxide in anhydrous ethanol .
  • Purification :
    • Recrystallize from hot water or ethanol/water mixtures to remove unreacted precursors.
    • Use HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) to confirm purity (>98%) .
  • Critical Considerations : Monitor reaction pH to avoid hydrolysis of the acetamido group. Use inert atmospheres to prevent oxidation .

Basic: Which analytical techniques are most effective for characterizing sodium 4-acetamidobenzenesulfinate?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR in D₂O to resolve sulfonate (-SO₃⁻) and acetamido (-NHCOCH₃) peaks. Compare with reference spectra from PubChem or NIST databases .
    • Mass Spectrometry : ESI-MS in negative ion mode to detect [M–Na]⁻ ions; validate against theoretical m/z values .
  • Purity Assessment :
    • Ion Chromatography : Quantify residual sulfate ions using a Dionex AS11-HC column with conductivity detection .
    • Thermogravimetric Analysis (TGA) : Determine hygroscopicity and thermal stability (decomposition >250°C expected) .

Advanced: How do pH and temperature affect the stability of sodium 4-acetamidobenzenesulfinate in aqueous solutions?

Methodological Answer:

  • Experimental Design :
    • Prepare buffered solutions (pH 2–12) and store samples at 4°C, 25°C, and 40°C.
    • Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm) and ion chromatography weekly for 8 weeks .
  • Key Findings :
    • Stability : Optimal at pH 6–8; degradation accelerates below pH 4 (sulfonate protonation) and above pH 10 (acetamido hydrolysis).
    • Kinetics : Use Arrhenius plots to model degradation rates and predict shelf life .
  • Mitigation : Add antioxidants (e.g., 0.1% BHT) for long-term storage in acidic conditions .

Advanced: What mechanistic insights exist for the reactivity of sodium 4-acetamidobenzenesulfinate in nucleophilic substitution reactions?

Methodological Answer:

  • Computational Modeling :
    • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic attack sites on the sulfonate group .
    • Compare with experimental kinetics (e.g., reaction with alkyl halides in DMF at 60°C) .
  • Experimental Validation :
    • Use ¹H NMR to track substituent effects on reaction rates.
    • Contradictions : Discrepancies between predicted (computational) and observed reactivity may arise from solvent polarity or counterion effects—adjust models to include explicit solvent molecules .

Advanced: How can sodium 4-acetamidobenzenesulfinate be applied in enzyme inhibition studies?

Methodological Answer:

  • Target Selection :
    • Focus on sulfonate-dependent enzymes (e.g., sulfotransferases, tyrosine phosphatases) using structure-based docking (AutoDock Vina) to predict binding affinity .
  • Assay Design :
    • Kinetic Assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate depletion (e.g., p-nitrophenyl phosphate for phosphatases) .
    • Control Experiments : Compare with known inhibitors (e.g., sodium orthovanadate) and assess reversibility via dialysis .
  • Data Interpretation :
    • Non-competitive inhibition patterns suggest allosteric binding; validate via X-ray crystallography or mutagenesis .

Basic: What are the best practices for handling and storing sodium 4-acetamidobenzenesulfinate to ensure experimental reproducibility?

Methodological Answer:

  • Storage :
    • Keep in airtight, light-resistant containers at –20°C for long-term stability. Desiccate to prevent hygroscopic degradation .
  • Handling :
    • Use gloveboxes under nitrogen for moisture-sensitive reactions.
    • Pre-dry solvents (e.g., molecular sieves in DMSO) to avoid side reactions .
  • Documentation : Record lot numbers, synthesis dates, and storage conditions in metadata to trace batch variability .

Advanced: What strategies resolve contradictions in reported solubility data for sodium 4-acetamidobenzenesulfinate?

Methodological Answer:

  • Systematic Re-evaluation :
    • Test solubility in 10+ solvents (water, DMSO, THF, etc.) using gravimetric analysis.
    • Control for polymorphic forms via XRD and DSC .
  • Error Analysis :
    • Identify discrepancies due to impurities (e.g., residual sodium sulfate) or incomplete equilibration (shake samples >24 hrs) .
  • Reporting Standards : Adhere to OECD 105 guidelines for solubility studies to ensure comparability .

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